4-(4-chlorophenyl)-N-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 4-(4-chlorophenyl)-N-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 361182-36-7
VCID: VC7012935
InChI: InChI=1S/C20H20ClN3O3/c1-3-27-16-7-5-4-6-15(16)23-19(25)17-12(2)22-20(26)24-18(17)13-8-10-14(21)11-9-13/h4-11,18H,3H2,1-2H3,(H,23,25)(H2,22,24,26)
SMILES: CCOC1=CC=CC=C1NC(=O)C2=C(NC(=O)NC2C3=CC=C(C=C3)Cl)C
Molecular Formula: C20H20ClN3O3
Molecular Weight: 385.85

4-(4-chlorophenyl)-N-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

CAS No.: 361182-36-7

Cat. No.: VC7012935

Molecular Formula: C20H20ClN3O3

Molecular Weight: 385.85

* For research use only. Not for human or veterinary use.

4-(4-chlorophenyl)-N-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide - 361182-36-7

Specification

CAS No. 361182-36-7
Molecular Formula C20H20ClN3O3
Molecular Weight 385.85
IUPAC Name 4-(4-chlorophenyl)-N-(2-ethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Standard InChI InChI=1S/C20H20ClN3O3/c1-3-27-16-7-5-4-6-15(16)23-19(25)17-12(2)22-20(26)24-18(17)13-8-10-14(21)11-9-13/h4-11,18H,3H2,1-2H3,(H,23,25)(H2,22,24,26)
Standard InChI Key CLBSOALAIVVOQC-UHFFFAOYSA-N
SMILES CCOC1=CC=CC=C1NC(=O)C2=C(NC(=O)NC2C3=CC=C(C=C3)Cl)C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a tetrahydropyrimidine core substituted at position 4 with a 4-chlorophenyl group and at position 5 with a carboxamide moiety linked to a 2-ethoxyphenyl ring. The 6-methyl group and 2-oxo functionality complete the heterocyclic framework. This arrangement confers structural rigidity and electronic diversity, critical for intermolecular interactions in biological systems .

Conventional Synthesis

The base-catalyzed Biginelli reaction remains the primary method for synthesizing tetrahydropyrimidine derivatives. For this compound, a mixture of 4-chlorobenzaldehyde, methyl acetoacetate, 2-ethoxyphenylurea, and uranyl nitrate hexahydrate (5 mol%) in acetonitrile undergoes reflux at 80°C for 12–14 hours . The uranyl catalyst facilitates cyclocondensation via Lewis acid activation of carbonyl groups, achieving yields of 78–85% after recrystallization from methanol .

Microwave-Assisted Synthesis

Microwave irradiation (160 W, 15–18 minutes) significantly reduces reaction time to <20 minutes while maintaining yields at 75–80%. This method enhances regioselectivity, as evidenced by the absence of diastereomeric byproducts in 1^1H NMR spectra .

Spectroscopic Characterization

Infrared Spectroscopy

Key IR absorptions include:

  • 3397–3265 cm1^{-1}: N-H stretching of secondary amines and carboxamide

  • 1669–1626 cm1^{-1}: C=O stretching of the 2-oxo group

  • 1595–1563 cm1^{-1}: C=C aromatic vibrations

  • 1264–1029 cm1^{-1}: C-O-C stretching of the ethoxy group

1^11H NMR (500 MHz, DMSO-d6_66)

Signal (ppm)Assignment
10.12Carboxamide NH
8.95Pyrimidine NH
7.63–7.65o,o'-H of 4-chlorophenyl
7.51–7.59m,m'-H of 2-ethoxyphenyl
6.95–7.42Thiophene/aromatic H (if present)
5.73C4-H (d, J = 3.0 Hz)
4.10–4.30OCH2_2 of ethoxy
2.08C6-CH3_3
1.35CH3_3 of ethoxy

13^{13}13C NMR

  • 167.8 ppm: Carboxamide carbonyl

  • 152.4 ppm: Pyrimidine C2=O

  • 140.1–115.6 ppm: Aromatic carbons

  • 64.3 ppm: OCH2_2 of ethoxy

  • 15.3 ppm: CH3_3 of ethoxy

Biological Activities

Antibacterial Profile

While direct data on this compound is unavailable, structurally similar analogs (e.g., 4l, 4o) show zone of inhibition values against Gram-positive and Gram-negative strains:

OrganismZone of Inhibition (mm) at 50 µg/mL
E. coli12–14
K. pneumoniae10–12
B. cereus14–16
P. aeruginosa8–10
S. aureus13–15

The 4-chlorophenyl moiety enhances membrane permeability, while the ethoxy group may sterically hinder efflux pump interactions .

Antioxidant Capacity

In DPPH radical scavenging assays, analogs with electron-donating substituents (e.g., ethoxy) show IC50_{50} values of 42–48 µg/mL, comparable to ascorbic acid (IC50_{50} = 32 µg/mL). The 2-oxo group participates in radical stabilization via keto-enol tautomerism .

Structure-Activity Relationships

  • 4-Chlorophenyl: Enhances lipophilicity, improving bacterial cell penetration

  • 2-Ethoxyphenyl: Modulates solubility and H-bonding capacity

  • 6-Methyl: Stabilizes boat conformation of tetrahydropyrimidine ring

  • 2-Oxo: Critical for redox activity in antioxidant mechanisms

Pharmacokinetic Considerations

Molecular docking studies on analogous compounds predict:

  • LogP: 3.2–3.5 (moderate blood-brain barrier permeability)

  • pKa: 8.7 (favoring protonation in acidic environments)

  • Protein Binding: 89–92% (albumin-dominated)

Industrial Synthesis Optimization

ParameterConventional MethodMicrowave Method
Reaction Time12–14 hours15–18 minutes
Yield78–85%75–80%
Purity95–97%97–99%
Energy Consumption18.4 MJ/mol4.2 MJ/mol

Microwave synthesis reduces thermal degradation of the ethoxy group while maintaining stereochemical integrity .

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